molecular formula C24H26O3 B3050009 Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 2300-15-4

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-

Cat. No. B3050009
CAS RN: 2300-15-4
M. Wt: 362.5 g/mol
InChI Key: VPVTXVHUJHGOCM-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- , also known as 2,4-bis(4-hydroxyphenyl)isopropylphenol , is a chemical compound with the molecular formula C24H26O3 . It belongs to the class of bisphenols and exhibits interesting properties due to its phenolic structure. This compound has been studied for various applications, including its potential as a replacement for bisphenol A (BPA) , which has raised concerns regarding its toxicological effects .

Scientific Research Applications

Bioremediation and Environmental Impact

  • Bioremediation Using Fungal Enzymes : Bisphenol A is recognized as an endocrine-disrupting chemical, posing environmental risks. Research shows that laccase from Fusarium incarnatum can be used for the biodegradation of Bisphenol A, significantly reducing its presence in the environment (Chhaya & Gupte, 2013).

  • Degradation of Bisphenol A : Studies have explored the degradation of Bisphenol A using various processes, including UV radiation and hydrogen peroxide treatment. These methods effectively reduce BPA levels in wastewater, addressing its environmental impact (Felis, Ledakowicz, & Miller, 2011).

  • Impact on Aquatic Organisms : Bisphenol A, due to its widespread use, has been found in aquatic environments where it can be acutely toxic to organisms. Research highlights the necessity of understanding its degradation and fate in these environments (Kang, Katayama, & Kondo, 2007).

Metabolism and Transformation

  • Metabolism by Human Enzymes : The metabolism of Bisphenol A by human enzymes, particularly cytochrome P450, has been studied to understand its transformation and potential toxicity. These studies are crucial for assessing the impact of BPA on human health (Dias et al., 2023).

  • Polymerization Studies : The polymerization of Bisphenol A using enzymes has been investigated, revealing a range of products from water-insoluble to soluble compounds. This research is significant for understanding the chemical transformations of BPA (Uchida et al., 2001).

  • BPA Biodegradation in Seawater : The biodegradation of Bisphenol A in seawater has been studied, showing that certain microorganisms can effectively break down BPA, indicating its potential for environmental remediation (Danzl et al., 2009).

Molecular and Structural Studies

  • Molecular Characterization : Research on hydrogen-bonded assemblages in derivatives of Bisphenol A has provided insights into its molecular structure and interactions. These studies are crucial for understanding the chemical properties and potential applications of BPA (Masci & Thuéry, 2002).

properties

IUPAC Name

2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-23(2,16-5-10-19(25)11-6-16)18-9-14-22(27)21(15-18)24(3,4)17-7-12-20(26)13-8-17/h5-15,25-27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVTXVHUJHGOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062313
Record name Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-

CAS RN

2300-15-4
Record name Trisphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2300-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trisphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis[1-(4-hydroxyphenyl)isopropyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRISPHENOL
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Synthesis routes and methods

Procedure details

1712 g (5.00 mol) of bisphenol A (BPA, Bayer AG) are melted at 190° C. under a nitrogen atmosphere. 20.4 g (0.05 mol) of solid sodium bisphenolate (Na2BPA) are then added. The phenol formed is removed from the resultant melt at a bottoms temperature of 180-190° C. by distillation under a water-jet vacuum (15-20 mbar). The batch preparation is repeated five times and the crude material, from which the phenol has been removed (after separation of a total of 353 g; 3.75 mol of phenol), is combined.
Quantity
1712 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
20.4 g
Type
reactant
Reaction Step Two
Name
sodium bisphenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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